2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-17-9-10-20(27-2)18(12-17)21(25)24-22-23-19(13-28-22)16-8-7-14-5-3-4-6-15(14)11-16/h7-13H,3-6H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIRYRJSZCUVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a haloketone under acidic conditions.
Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Formation of the Benzamide: The final step involves the coupling of the thiazole-tetrahydronaphthalene intermediate with 2,5-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. The thiazole moiety can interfere with bacterial lipid biosynthesis and other critical mechanisms. Studies have shown that derivatives of this compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this have demonstrated efficacy against various cancer cell lines in vitro .
Enzyme Inhibition
Another promising application is in enzyme inhibition. Research has highlighted the potential of this compound to act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
- Antimicrobial Activity Study : A study evaluated various thiazole derivatives against a range of microbial strains and found significant antimicrobial effects attributed to structural features similar to those in 2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide .
- Anticancer Activity : In vitro studies on structurally related compounds showed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyphenethylamine: A simpler analog with similar methoxy groups but lacking the thiazole and tetrahydronaphthalene moieties.
2,5-dimethoxy-4-methylamphetamine: A psychoactive compound with structural similarities but different pharmacological properties.
2,5-dimethoxybenzylamine: Another related compound with methoxy groups but different functional groups attached to the benzene ring.
Uniqueness
2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of methoxy, thiazole, and tetrahydronaphthalene groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,5-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS Number: 955843-26-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O3S. The compound consists of a benzamide moiety linked to a thiazole ring and a tetrahydronaphthalene substituent. The presence of methoxy groups on the benzene ring enhances its lipophilicity and may influence its biological activity.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 2.02 | Strong inhibition of cell proliferation |
| HeLa | 2.06 | Comparable to doxorubicin |
| MCF-7 | 13.65 | Moderate inhibition |
These findings suggest that the compound has selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells (Vero cell line) .
The mechanisms underlying the anticancer activity of this compound are believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes essential for cancer cell growth.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole-containing compounds:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Methoxy Substituents : Increase lipophilicity and potentially improve bioavailability.
- Tetrahydronaphthalene Group : Enhances interaction with biological targets due to its hydrophobic nature .
Case Studies
Several studies have investigated the efficacy of this compound:
- Study on A549 Cells : Demonstrated an IC50 value of 2.02 µM indicating potent inhibition comparable to established chemotherapeutics .
- HeLa Cell Study : Reported an IC50 value similar to doxorubicin (0.88 µM), suggesting that this compound could be a viable alternative in treating cervical cancer .
- MCF-7 Cell Line Analysis : The compound showed moderate activity with an IC50 value of 13.65 µM, indicating potential for breast cancer treatment .
Q & A
Q. Optimization Tips :
Q. Example Protocol :
Basic: How is the compound characterized to confirm structural integrity?
Answer:
A multi-technique approach is essential:
Q. Common Pitfalls :
- Impurities from incomplete purification can obscure NMR signals. Use column chromatography with ethyl acetate/hexane (3:7) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Conflicting bioactivity results often arise from:
- Variability in assay conditions (e.g., bacterial strain differences, solvent effects).
- Purity discrepancies : Trace solvents (e.g., DMSO) may inhibit biological targets.
Q. Methodological Solutions :
- Standardize purity : Require ≥95% HPLC purity for all assays .
- Dose-response curves : Test multiple concentrations (0.1–100 µM) to confirm IC₅₀ trends .
- Control experiments : Include positive controls (e.g., oxadiazole derivatives like OZE-I) and validate with orthogonal assays (e.g., fluorescence-based viability tests) .
Q. Example Data Comparison :
| Study | Reported Activity (IC₅₀) | Purity | Assay Type |
|---|---|---|---|
| A | 10 µM (Antimicrobial) | 95% | Broth microdilution |
| B | >50 µM (Inactive) | 80% | Agar diffusion |
Resolution : Re-test compound from Study B after repurification.
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., S. aureus PFOR enzyme). Focus on hydrogen bonding between the benzamide carbonyl and Arg228 .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. Key Findings :
- The tetrahydronaphthalene moiety enhances hydrophobic binding to enzyme pockets.
- 2,5-Dimethoxy groups improve solubility without sacrificing membrane permeability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store at –20°C in airtight vials under nitrogen.
- Long-term : Lyophilize and keep at –80°C; avoid freeze-thaw cycles.
- Stability Tests : Monitor degradation via HPLC every 6 months. Degradation peaks >2% warrant repurification .
Advanced: How can researchers optimize experimental design for in vivo efficacy studies?
Answer:
- Model Selection : Use C. elegans-MRSA infection models to parallel human pharmacokinetics .
- Dosing Regimen : Administer 10 mg/kg intraperitoneally twice daily (based on oxadiazole derivative protocols) .
- Endpoint Metrics : Measure survival rates (14-day) and bacterial load (CFU counts) in host tissues .
Q. Challenges :
- Low bioavailability due to high logP (~4.5). Address via nanoformulation (e.g., PEGylated liposomes) .
Advanced: What analytical methods detect and quantify metabolic byproducts of this compound?
Answer:
Q. Example Metabolite Profile :
| Metabolite | Retention Time (min) | m/z [M+H]⁺ |
|---|---|---|
| Parent compound | 8.2 | 421.5 |
| Demethylated derivative | 6.5 | 406.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
